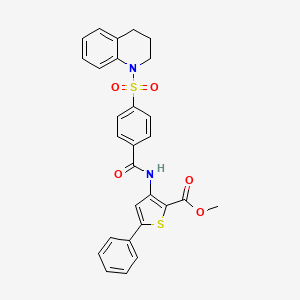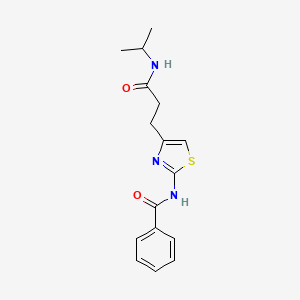
methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex chemical compound known for its unique structural features and multifaceted applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate involves a multi-step process:
Formation of Quinoline Intermediate: : Starting from a simple aromatic amine, quinoline is synthesized through a Skraup reaction.
Sulfonylation: : The quinoline intermediate undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Benzamide Coupling: : The sulfonylated quinoline is coupled with a benzoyl chloride derivative to form the benzamido structure.
Thiophene Carboxylation: : The final step involves the coupling of the benzamido-quinoline intermediate with a thiophene carboxylic acid derivative, using a suitable esterification reagent such as dimethyl sulfate.
Industrial Production Methods
Industrial-scale production requires optimized reaction conditions to ensure high yield and purity:
Temperature Control: : Each reaction step is performed at its specific optimal temperature range (often between 60-100°C).
Catalysts and Solvents: : Specific catalysts and solvents are chosen for each step to maximize efficiency and minimize by-products.
Purification: : The final product undergoes rigorous purification methods, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction can be used to remove certain functional groups or convert them to their simpler forms.
Substitution: : The aromatic and quinoline structures facilitate various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation Products: : Quinoline N-oxide derivatives.
Reduction Products: : Simplified thiophene or quinoline rings.
Substitution Products: : Various alkylated or acylated derivatives of the core structure.
Scientific Research Applications
Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has been explored in various research fields:
Chemistry: : Used as a precursor in the synthesis of other complex organic molecules.
Biology: : Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: : Employed in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Often targets specific enzymes or receptors, modulating their activity.
Pathways Involved: : Depending on the context, it can interact with metabolic or signaling pathways, either activating or inhibiting them based on its structural conformation and functional groups.
Comparison with Similar Compounds
Compared to similar compounds, methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate stands out due to its unique combination of functional groups:
Similar Compounds: : Quinoline derivatives, benzamido compounds, and thiophene carboxylates.
This compound's multifaceted nature and broad applicability make it a significant subject of study in various scientific domains, ensuring its continued relevance and interest.
Properties
IUPAC Name |
methyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S2/c1-35-28(32)26-23(18-25(36-26)20-9-3-2-4-10-20)29-27(31)21-13-15-22(16-14-21)37(33,34)30-17-7-11-19-8-5-6-12-24(19)30/h2-6,8-10,12-16,18H,7,11,17H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGQHGAOKWCNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2555282.png)
![3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555283.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one](/img/structure/B2555284.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555285.png)

![5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2555291.png)
![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2555294.png)
![2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2555295.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)
